molecular formula C14H17N3O4S B12206759 N-[2-(dimethylamino)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

N-[2-(dimethylamino)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B12206759
M. Wt: 323.37 g/mol
InChI Key: UPZQVTSYPCLLIT-FLIBITNWSA-N
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Description

N-[2-(dimethylamino)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound with a unique structure that combines a thiazolidine ring, a furan ring, and a dimethylaminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide typically involves multiple steps:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thioamide under acidic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced through a condensation reaction with a furan aldehyde.

    Attachment of the Dimethylaminoethyl Group: This step involves the alkylation of the intermediate compound with a dimethylaminoethyl halide.

Each of these steps requires careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can be scaled up more easily than traditional batch reactors.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The imine bond in the thiazolidine ring can be reduced to form a secondary amine.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the furan ring would yield a furanone derivative, while reduction of the imine bond would produce a secondary amine.

Scientific Research Applications

    Medicinal Chemistry: This compound could be explored for its potential as a drug candidate, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Materials Science: The unique structure of this compound makes it a candidate for use in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: It can be used as a probe to study various biological processes, particularly those involving the molecular targets it interacts with.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in the biological processes of interest. The exact pathways involved would depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(dimethylamino)ethyl]-2-(methylamino)-acetamide dihydrochloride
  • N-[2-(dimethylamino)ethyl]acrylamide
  • N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives

Uniqueness

What sets N-[2-(dimethylamino)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide apart from these similar compounds is its unique combination of a thiazolidine ring, a furan ring, and a dimethylaminoethyl group. This combination of structural features imparts unique chemical and biological properties that can be leveraged in various applications.

Properties

Molecular Formula

C14H17N3O4S

Molecular Weight

323.37 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C14H17N3O4S/c1-16(2)6-5-15-12(18)9-17-13(19)11(22-14(17)20)8-10-4-3-7-21-10/h3-4,7-8H,5-6,9H2,1-2H3,(H,15,18)/b11-8-

InChI Key

UPZQVTSYPCLLIT-FLIBITNWSA-N

Isomeric SMILES

CN(C)CCNC(=O)CN1C(=O)/C(=C/C2=CC=CO2)/SC1=O

Canonical SMILES

CN(C)CCNC(=O)CN1C(=O)C(=CC2=CC=CO2)SC1=O

Origin of Product

United States

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